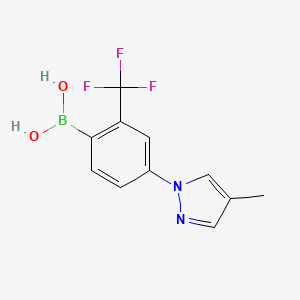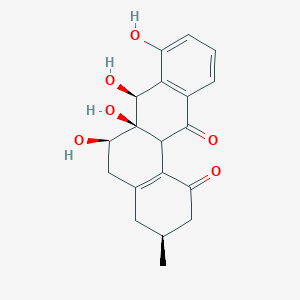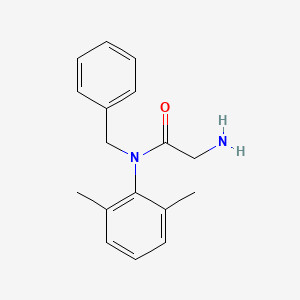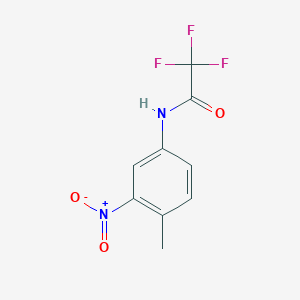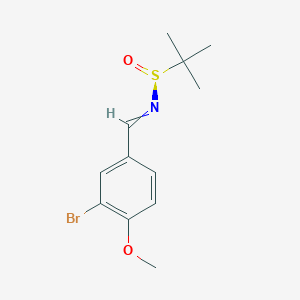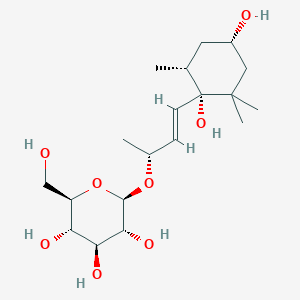
alangionoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alangionoside A is a naturally occurring ionol glycoside isolated from the leaves of Alangium premnifolium. This compound, along with its counterpart alangionoside B, was identified through spectroscopic methods and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alangionoside A typically involves the extraction from natural sources such as the leaves of Alangium premnifolium. The process includes solvent extraction followed by chromatographic separation to isolate the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that its preparation is primarily reliant on natural extraction methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. This includes the use of organic solvents for extraction and various chromatographic techniques for purification. The scalability of these methods would depend on the availability of the natural source and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Alangionoside A, being a glycoside, can undergo several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can break the glycosidic bond, yielding the aglycone and sugar moieties.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ionol moiety.
Glycosylation: Glycosylation reactions can be used to attach different sugar moieties to the aglycone.
Major Products
The major products formed from these reactions include the aglycone ionol and various sugar derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of glycosides and their properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of alangionoside A involves its interaction with various molecular targets. As a glycoside, it can modulate biological pathways by interacting with enzymes and receptors. The specific pathways and molecular targets are still under investigation, but its antioxidant and anti-inflammatory activities suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Similar Compounds
Alangionoside B: Another ionol glycoside from the same plant.
Dendranthemoside A: A related glycoside with similar structural features.
Benzyl alcohol xyloglucoside: Another glycoside isolated from the same source
Uniqueness
Alangionoside A is unique due to its specific structural configuration and the presence of the ionol moiety. This gives it distinct chemical and biological properties compared to other glycosides .
Properties
Molecular Formula |
C19H34O8 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2R)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
MRPDHXXPDCVBPQ-QEKTYAEASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


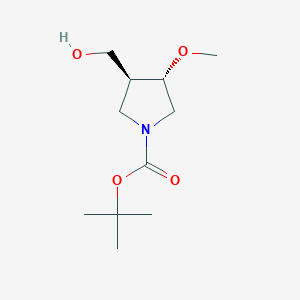
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
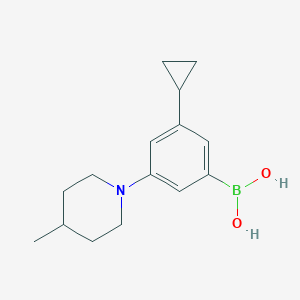
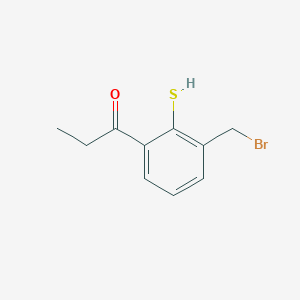

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
